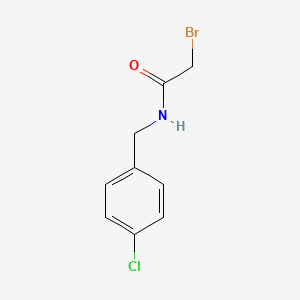![molecular formula C20H21NO5S B2780132 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-31-4](/img/structure/B2780132.png)
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is an intriguing compound known for its structural complexity and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one, a multi-step process involving cyclization, oxidation, and tosylation reactions is typically employed. The initial step might involve the formation of the benzoxazine ring through a condensation reaction between an amine and a suitable phenolic compound. This is followed by the introduction of the methoxy and methyl substituents via controlled alkylation reactions. Tosylation usually takes place in the presence of tosyl chloride and a base under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This can include fine-tuning temperatures, solvent selection, and purification processes such as recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
This compound is likely to undergo several types of reactions, including:
Oxidation: : The presence of aromatic and methoxy groups can render it susceptible to oxidation reactions, potentially yielding quinones or other oxidized derivatives.
Reduction: : It might be reduced under suitable conditions to alter the oxidation state of certain functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other active sites within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide or potassium permanganate in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenation can be achieved using halogens in the presence of a catalyst, while nucleophilic substitutions might involve reagents like sodium hydride or other bases.
Major Products Formed
The reactions typically yield a variety of derivatives, depending on the specific reagents and conditions used. For instance, oxidation might produce quinones, while reduction could generate alcohols or hydrocarbons.
科学研究应用
The compound finds use in several scientific research areas:
Chemistry: : Serves as a precursor for synthesizing more complex molecules and materials, or as a catalyst or reagent in various chemical reactions.
Biology: : Potential use in studying biological systems, including as a tool for probing enzyme activities or as a ligand in binding studies.
Medicine: : May be explored for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: : Applications in materials science, including polymers or advanced materials with unique properties.
作用机制
Molecular Targets and Pathways
The compound's effects are typically mediated through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to engage in various biochemical pathways, potentially altering cellular processes or signaling mechanisms. Detailed mechanistic studies often involve elucidating these interactions through computational modeling, spectroscopy, and other analytical techniques.
相似化合物的比较
Comparing this compound with other structurally related molecules highlights its unique properties:
Structural Uniqueness: : The specific arrangement of functional groups, such as the methoxy, methyl, and tosyl groups, differentiate it from similar oxazocine derivatives.
Reactivity: : Unique reactivity patterns due to the presence of multiple reactive sites within the molecule.
List of Similar Compounds
2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
9-methoxy-2-methyl-2H-benzo[g][1,3]oxazocin-4(3H)-one
Tosyl-substituted oxazocine derivatives
属性
IUPAC Name |
5-methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12-4-7-14(8-5-12)27(23,24)18-16-11-20(2,21-19(18)22)26-17-10-13(25-3)6-9-15(16)17/h4-10,16,18H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISBDRBBPAZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
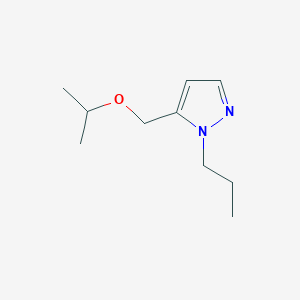
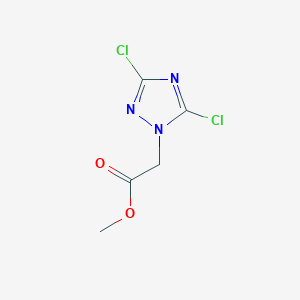
![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)

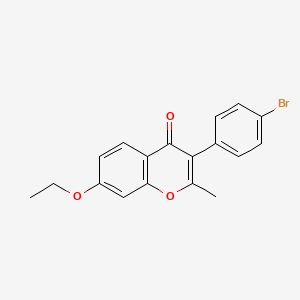
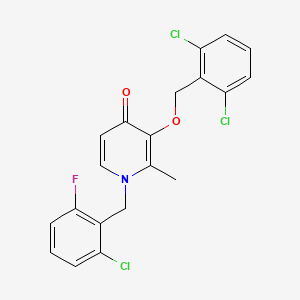
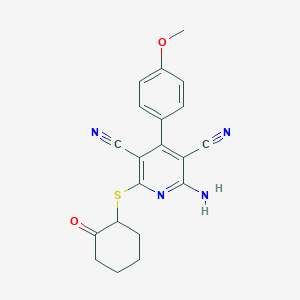
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
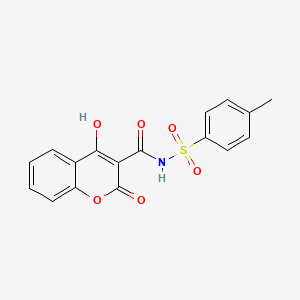

![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)

